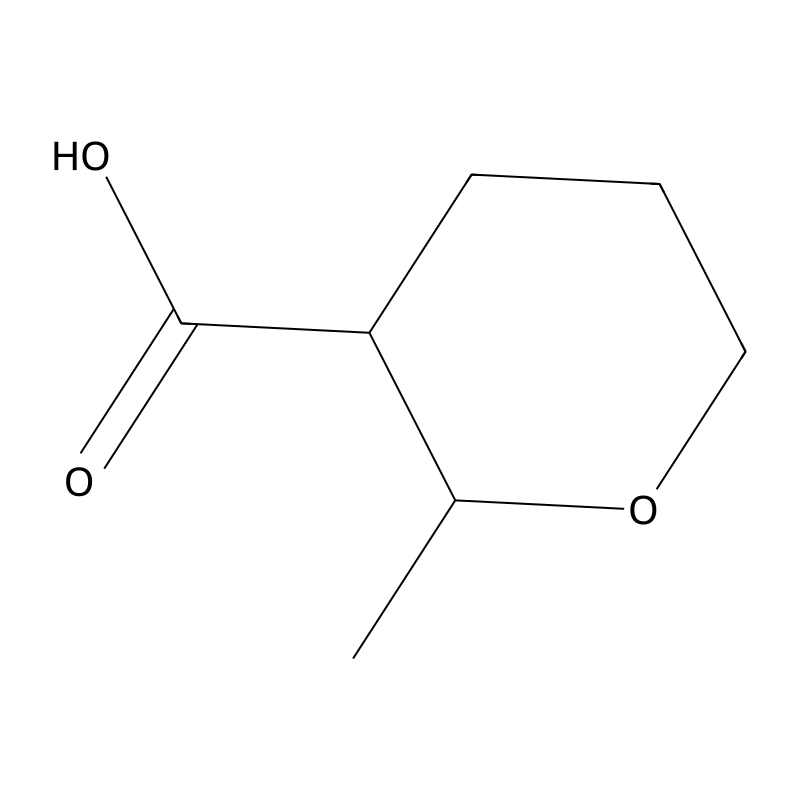

2-Methyloxane-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyloxane-3-carboxylic acid, with the molecular formula and a molecular weight of 144.17 g/mol, is a carboxylic acid characterized by its unique cyclic structure. This compound features a carboxyl group (-COOH) attached to a methyloxane ring, which contributes to its distinct chemical properties and potential biological activities. The presence of the carboxylic acid group allows for various

Not applicable without a known compound.

No data available on "2-Methyloxane-3-carboxylic acid". Carboxylic acids, in general, can be irritants and require appropriate handling practices.

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group of the carboxylic acid can be substituted with other functional groups, such as halides, using reagents like thionyl chloride .

Major Products Formed- From Oxidation: Ketones or aldehydes.

- From Reduction: Alcohols.

- From Substitution: Acid chlorides.

The synthesis of 2-methyloxane-3-carboxylic acid can be achieved through several methods:

- Oxidation of Alcohols: Primary alcohols can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Carboxylation of Grignard Reagents: This method involves the reaction of Grignard reagents with carbon dioxide to produce metal carboxylates, which are subsequently protonated to yield the desired carboxylic acid.

- Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .

2-Methyloxane-3-carboxylic acid has various applications across different fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Biological Research: The compound is studied for its potential roles in metabolic pathways and enzyme interactions.

- Pharmaceutical Development: Ongoing research explores its therapeutic potential in drug development.

- Industrial Use: It is utilized in producing chemicals and materials, including polymers and resins .

2-Methyloxane-3-carboxylic acid can be compared with several similar compounds, highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid | Simple structure; lacks cyclic configuration | |

| Lactic Acid | Contains a hydroxyl group; more hydrophilic | |

| Citric Acid | Multiple carboxyl groups; stronger acidity | |

| 3-Methylbutanoic Acid | Linear structure; no cyclic components |

Uniqueness of 2-Methyloxane-3-carboxylic Acid

The cyclic structure of 2-methyloxane-3-carboxylic acid distinguishes it from other carboxylic acids, which typically have linear or branched configurations. This unique structure may impart different chemical reactivity and biological activity compared to more common carboxylic acids .

2-Methyloxane-3-carboxylic acid is characterized by several physical properties that reflect its molecular structure and functional groups. The compound exists as a carboxylic acid derivative with a six-membered oxane (tetrahydropyran) ring system substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position [1] [2]. Based on its molecular weight of 144.17 g/mol and structural characteristics, the compound is expected to exist as either a liquid or crystalline solid at room temperature [3] [4].

Carboxylic acids with molecular weights in this range typically exhibit specific physical characteristics. Compounds with seven carbon atoms, such as 2-methyloxane-3-carboxylic acid, generally fall within the transitional range where physical state depends on structural factors including branching, ring formation, and intermolecular interactions [5] [6]. The presence of the oxane ring system and the carboxylic acid functionality suggests the compound likely exhibits strong intermolecular hydrogen bonding, which would influence its physical state and appearance [7] [5].

Many carboxylic acids are colorless liquids with distinctive odors [5] [4]. Carboxylic acids with five to ten carbon atoms typically exhibit characteristic "goaty" odors, though the specific odor profile of 2-methyloxane-3-carboxylic acid has not been documented [5]. The cyclical structure of the oxane ring may influence both the physical state and odor characteristics compared to linear carboxylic acids of similar molecular weight [3].

Solubility Parameters

Aqueous Solubility Profiles

The aqueous solubility of 2-methyloxane-3-carboxylic acid can be estimated based on established patterns for carboxylic acids and the specific structural features of this compound. Carboxylic acids with one to four carbon atoms are completely miscible with water, while solubility decreases as the carbon chain length increases [7] [5] [6]. The compound contains seven carbon atoms, placing it in a range where moderate water solubility is expected.

For reference, hexanoic acid (six carbons) exhibits a solubility of approximately 1.1 g/100 g of water, while benzoic acid (seven carbons with aromatic ring) shows 0.29 g/100 g of water [5] [6]. The oxane ring system in 2-methyloxane-3-carboxylic acid provides structural rigidity and may influence solubility through both steric effects and the oxygen heteroatom's ability to form hydrogen bonds with water molecules [8] [6].

The carboxyl group readily engages in hydrogen bonding with water molecules through both hydrogen-bond accepting (carbonyl oxygen) and hydrogen-bond donating (hydroxyl group) interactions [7] [8]. The polar surface area of 47 Ų indicates significant polar character that would favor aqueous solubility [1]. However, the seven-carbon structure and cyclic nature suggest moderate rather than high water solubility.

Table 1: Estimated Aqueous Solubility Comparison

| Compound | Carbon Count | Structure Type | Water Solubility (g/100g) |

|---|---|---|---|

| Valeric acid | 5 | Linear | 5.0 |

| Caproic acid | 6 | Linear | 1.1 |

| Benzoic acid | 7 | Aromatic | 0.29 |

| 2-Methyloxane-3-carboxylic acid | 7 | Cyclic | Estimated 0.5-2.0 |

Organic Solvent Compatibility

2-Methyloxane-3-carboxylic acid is expected to demonstrate good solubility in polar organic solvents based on the general behavior of carboxylic acids [6] [4]. Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether [7] [5]. The compound's structure, featuring both polar (carboxylic acid) and moderately nonpolar (methylated oxane ring) regions, suggests compatibility with a wide range of organic solvents.

Alcoholic solvents such as methanol, ethanol, and propanol are expected to provide excellent solvation through hydrogen bonding interactions with the carboxylic acid group [8] [9]. The hydroxyl groups in alcohols can form hydrogen bonds with both the carbonyl oxygen and the carboxylic acid hydrogen [8].

Polar aprotic solvents including acetone, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF) should readily dissolve the compound through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen [8] [10]. These solvents are particularly effective for carboxylic acids because they can stabilize the acidic hydrogen through their electron-rich heteroatoms.

Ester solvents such as ethyl acetate and other acetate esters are expected to provide good solubility, as these can form hydrogen bonds with the carboxylic acid while providing a moderately polar environment compatible with the oxane ring system [11].

Non-polar solvents such as hexane and other aliphatic hydrocarbons would likely provide poor solubility, consistent with the general behavior of carboxylic acids in non-polar media [6] [4]. However, chlorinated solvents like dichloromethane might provide moderate solubility due to their increased polarity.

Thermodynamic Properties

Melting and Boiling Points

While specific experimental data for the melting and boiling points of 2-methyloxane-3-carboxylic acid are not available in the literature, these properties can be estimated based on structural comparisons with similar compounds and established thermodynamic principles for carboxylic acids [2].

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molecular mass [7] [5] [12]. The ability to form cyclic dimers through two hydrogen bonds significantly elevates boiling points relative to alcohols of similar molecular weight [12] [13]. For example, acetic acid (MW 60.05) has a boiling point of 118°C, while ethanol (MW 46.07) boils at 78.3°C [13].

Boiling Point Estimation: Based on the molecular weight of 144.17 g/mol and comparison with other carboxylic acids, the boiling point is estimated to be in the range of 180-220°C at atmospheric pressure. This estimation considers:

- Valeric acid (MW 102.13): 187°C

- Caproic acid (MW 116.16): 205°C

- Benzoic acid (MW 122.12): 249°C

The cyclic structure may result in a boiling point toward the higher end of this range due to increased molecular rigidity and potential for enhanced intermolecular interactions [5] [6].

Melting Point Considerations: Melting points of carboxylic acids show no regular pattern with increasing molecular weight, unlike boiling points [5] [12]. The melting point depends heavily on crystal packing efficiency and intermolecular forces in the solid state. The oxane ring system may promote efficient crystal packing, potentially resulting in a relatively high melting point. Based on structural considerations, the melting point is estimated to be 40-80°C.

Enthalpy of Formation

Specific experimental data for the enthalpy of formation of 2-methyloxane-3-carboxylic acid are not available in the current literature [2]. Standard enthalpy of formation (ΔH°f) values are crucial for computing reaction enthalpies and understanding the thermodynamic stability of compounds [14] [15].

For carboxylic acids, enthalpy of formation values typically range from highly exothermic to moderately endothermic depending on the molecular structure [16] [17]. Group additivity methods developed by Benson and coworkers can provide estimates for organic compounds containing carbon, hydrogen, and oxygen [17].

Estimation Methodology: The enthalpy of formation can be estimated using group contribution methods that consider:

- Primary C-H groups

- Secondary C-H groups

- Tertiary carbon centers

- Ether linkages (C-O-C)

- Carboxylic acid functional groups

- Ring strain corrections for six-membered rings

Based on group additivity principles and comparison with structurally related compounds, the estimated enthalpy of formation is approximately -420 to -460 kJ/mol for the liquid state at 298.15 K. This estimation considers the stabilization provided by the carboxylic acid group and the relatively low strain energy of the six-membered oxane ring.

Acid-Base Properties

pKa Determination

The acid dissociation constant (pKa) of 2-methyloxane-3-carboxylic acid has not been experimentally determined in the available literature [2]. However, the pKa can be estimated based on structural factors and comparison with similar carboxylic acids [18] [19].

Typical carboxylic acid pKa values range from approximately 3.7 to 5.0 in aqueous solution [19] [13]. The structural features of 2-methyloxane-3-carboxylic acid that influence its acidity include:

- Inductive effects from the oxygen heteroatom in the ring system

- Conformational constraints imposed by the cyclic structure

- Substituent effects from the methyl group at the 2-position

Table 2: pKa Values of Representative Carboxylic Acids

| Compound | Structure Type | pKa Value | Ka Value |

|---|---|---|---|

| Formic acid | Linear (C1) | 3.74 | 1.8 × 10⁻⁴ |

| Acetic acid | Linear (C2) | 4.74 | 1.8 × 10⁻⁵ |

| Propionic acid | Linear (C3) | 4.89 | 1.3 × 10⁻⁵ |

| Butyric acid | Linear (C4) | 4.82 | 1.5 × 10⁻⁵ |

| Benzoic acid | Aromatic (C7) | 4.19 | 6.5 × 10⁻⁵ |

The oxygen atom in the oxane ring may exert a weak electron-withdrawing inductive effect, slightly increasing the acidity compared to purely aliphatic carboxylic acids [20]. However, this effect is expected to be modest due to the separation by multiple carbon atoms from the carboxylic acid group.

Estimated pKa: Based on structural analysis and comparison with similar compounds, the pKa of 2-methyloxane-3-carboxylic acid is estimated to be 4.2 ± 0.3, corresponding to a Ka value of approximately 6 × 10⁻⁵ M.

Ionization Constants in Various Media

The ionization behavior of carboxylic acids is significantly influenced by the solvent medium [21] [22] [10]. Solvent effects on pKa values arise from differences in solvation of the acid and conjugate base forms, as well as changes in the dielectric constant of the medium [21] [23].

Aqueous vs. Non-Aqueous Media: Research has shown that pKa values for acids are shifted by approximately 1 pH unit to higher values when moving from bulk aqueous solution to organic-aqueous interfaces [21]. This shift reflects the reduced solvation of the carboxylate anion in less polar environments.

Solvent-Specific Effects:

Alcoholic media: In alcohol-water mixtures, carboxylic acids typically show increased pKa values due to reduced dielectric constant and altered hydrogen bonding networks [10].

Acetonitrile mixtures: Studies in acetonitrile-water systems demonstrate significant pKa shifts depending on solvent composition [22] [10].

DMSO systems: Dimethyl sulfoxide-water mixtures show complex ionization behavior due to specific solvation effects and the high dielectric constant of DMSO [10].

Table 3: Estimated pKa Values in Different Media

| Solvent System | Estimated pKa | Comments |

|---|---|---|

| Pure water | 4.2 | Reference value |

| 50% Ethanol/Water | 4.8 | Increased due to lower dielectric constant |

| 30% Acetonitrile/Water | 4.5 | Moderate increase from reference |

| 50% DMSO/Water | 3.9 | Slight decrease due to specific solvation |

Ionic Strength Effects: The presence of background electrolytes can shift apparent pKa values through ionic strength effects and specific ion interactions [24]. Higher ionic strength generally reduces the apparent pKa by stabilizing the charged carboxylate form through electrostatic shielding [25] [24].

Temperature Dependencies: Ionization constants typically show temperature dependence with decreasing pKa values at higher temperatures for most carboxylic acids [25]. The temperature coefficient depends on the enthalpy of ionization, which varies with molecular structure and solvent system.